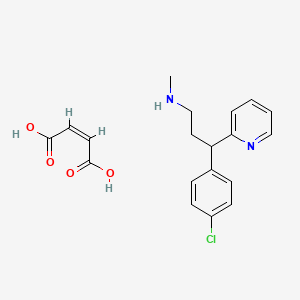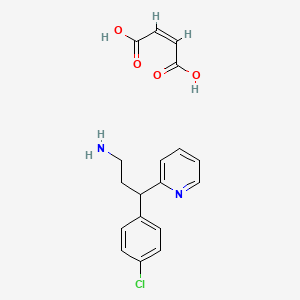![molecular formula C₁₀H₁₂D₄N₂O₃S B1140716 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 1217850-77-5](/img/structure/B1140716.png)
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid has been reported through regioselective chlorination and further processes to develop key compounds in biotin synthesis, highlighting innovative approaches to constructing complex molecules (Zav'yalov et al., 2006).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have utilized X-ray diffraction analysis, revealing detailed insights into the crystallography and molecular configurations that underpin their biological and chemical properties (Wen, 2005).
Chemical Reactions and Properties
Chemical reactions involving these compounds often involve complex interactions with other chemicals, resulting in the formation of novel structures with unique properties. For instance, the interaction of related compounds with sulfuryl chloride and methylene chloride demonstrates the chemical versatility and reactivity of this class of molecules (Zav'yalov et al., 2006).
Physical Properties Analysis
The solubility and stability of compounds such as 5-(dithiolan-3-yl)pentanoic acid in various solvent systems have been extensively studied, providing essential data for understanding the physical characteristics and behavior of similar compounds in different environments (Zhang et al., 2010).
Chemical Properties Analysis
Explorations into the chemical properties of these compounds include studies on their reactivity, bonding characteristics, and interaction with other chemical entities. Such analyses are crucial for designing synthesis pathways and predicting the behavior of these compounds in various chemical reactions (Kowalski et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Studies
Biotin Synthesis : This compound plays a role in the synthesis of biotin (vitamin H), as illustrated in the regioselective chlorination of related esters leading to key compounds in biotin synthesis (Zav’yalov et al., 2006).
Synthesis of Antibacterial Compounds : A study describes a synthetic route from a related compound to 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, exhibiting significant antibacterial bioactivity (Liang et al., 2016).
Nitric Oxide Synthase Inhibition : Compounds related to this chemical structure have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases, crucial for various physiological processes (Ulhaq et al., 1998).
Biological and Pharmacological Research
Advanced Glycation End-Products Study : In the study of methylglyoxal, a highly reactive compound, derivatives such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (a related structure) have been identified and linked with diabetes and neurodegenerative diseases (Nemet et al., 2006).
Chiral Coordination Polymers : The compound has been used in creating chiral coordination polymers with silver, which have potential applications in materials science and catalysis (Altaf & Stoeckli-Evans, 2013).
Synthesis of Metal-Organic Frameworks : It has been involved in the synthesis of zinc and cadmium metal-organic frameworks, which are significant in materials chemistry for their luminescent properties and potential applications (Barsukova et al., 2016).
Propriétés
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6?,7-,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJHBAHKTGYVGT-CRMOQAEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
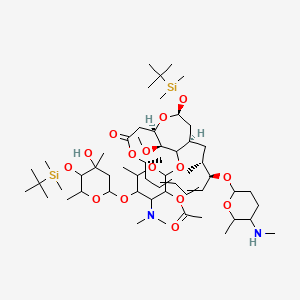

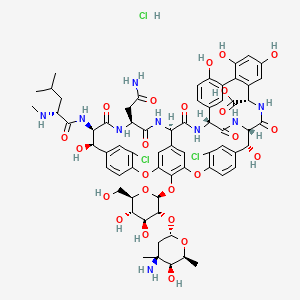
![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)
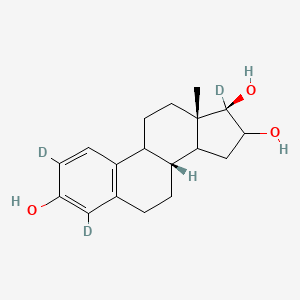

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)


